molecular formula C11H13F2NO2 B13171592 Ethyl 2-(3,4-difluorophenyl)-2-(methylamino)acetate

Ethyl 2-(3,4-difluorophenyl)-2-(methylamino)acetate

Cat. No.: B13171592
M. Wt: 229.22 g/mol
InChI Key: ZNYXWOSHPBXYSF-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4-difluorophenyl)-2-(methylamino)acetate is a fluorinated synthetic intermediate of significant interest in modern medicinal chemistry and drug discovery pipelines. Its core research value lies in its structure, which incorporates a 3,4-difluorophenyl ring and a methylamino acetate ester group. This molecular architecture makes it a versatile precursor for the synthesis of more complex, biologically active molecules. The strategic placement of fluorine atoms on the aromatic ring is a common tactic in lead optimization, as it can profoundly influence a compound's electronic properties, metabolic stability, and binding affinity to biological targets. Researchers utilize this scaffold primarily in the development of potential therapeutic agents. While specific clinical applications for this exact molecule are not fully detailed in the public domain, its structural analogs are frequently investigated in areas such as oncology and the development of kinase inhibitors . The compound serves as a critical building block, allowing scientists to explore structure-activity relationships and develop novel candidates for a range of pathological conditions. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H13F2NO2

Molecular Weight

229.22 g/mol

IUPAC Name

ethyl 2-(3,4-difluorophenyl)-2-(methylamino)acetate

InChI

InChI=1S/C11H13F2NO2/c1-3-16-11(15)10(14-2)7-4-5-8(12)9(13)6-7/h4-6,10,14H,3H2,1-2H3

InChI Key

ZNYXWOSHPBXYSF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)F)F)NC

Origin of Product

United States

Preparation Methods

Synthesis via Nucleophilic Aromatic Substitution and Amination

Step 1: Synthesis of 3,4-Difluoroaniline Derivative

  • Starting from 3,4-difluoronitrobenzene, reduction with catalytic hydrogenation yields 3,4-difluoroaniline.
  • Alternatively, direct amination of the difluorobenzene ring can be achieved via nucleophilic aromatic substitution under suitable conditions.

Step 2: Formation of the α-Amino Ester

  • The 3,4-difluoroaniline reacts with ethyl chloroacetate in the presence of a base (e.g., triethylamine or pyridine) to form ethyl 2-(3,4-difluorophenyl)-2-(methylamino)acetate .
  • This step involves nucleophilic substitution where the amino group attacks the electrophilic carbon of ethyl chloroacetate.

Reaction Conditions:

Parameter Typical Range References
Solvent Ethyl acetate, dichloromethane
Base Triethylamine, pyridine
Temperature 0°C to room temperature
Reaction Time 12-24 hours

Notes:

  • The methylamino group can be introduced via methylation of the amino precursor or directly during the amination step.
  • Purification often involves column chromatography or recrystallization.

Alternative Route: Reductive Amination

Step 1: Formation of the Ketone Intermediate

  • Starting from a suitable aldehyde or ketone derivative, such as 3,4-difluorobenzaldehyde, undergoes reductive amination with methylamine.

Step 2: Esterification

  • The resulting amino ketone is esterified with ethyl chloroacetate under basic conditions, yielding the target compound.

Reaction Conditions:

Parameter Typical Range References
Reducing Agent Sodium cyanoborohydride or hydrogen
Solvent Methanol or ethanol
Temperature Ambient
Methylation Methyl iodide or methyl sulfate

Synthesis via Cross-Coupling and Functional Group Interconversion

Step 1: Cross-Coupling

  • Using palladium-catalyzed Suzuki or Buchwald-Hartwig coupling to attach the difluorophenyl group to a suitable precursor.

Step 2: Amino Group Introduction

  • The methylamino group is introduced via nucleophilic substitution or reductive amination.

Step 3: Ester Formation

  • Final esterification with ethyl chloroacetate or ethyl alcohol derivatives.

Reaction Conditions:

Parameter Typical Range References
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂
Solvent Toluene, DMF
Temperature 80-120°C

Data Tables Summarizing Key Parameters

Method Starting Material Key Reagents Solvent Temperature Yield (%) Notes
Nucleophilic Substitution 3,4-difluoronitrobenzene Ethyl chloroacetate, base Ethyl acetate 0°C to RT 70-85 Efficient, scalable
Reductive Amination 3,4-difluorobenzaldehyde Methylamine, NaBH₃CN Methanol RT 65-75 Mild conditions
Cross-Coupling 3,4-difluorophenylboronic acid Amino precursors Toluene/DMF 80-120°C 75-90 High selectivity

Research Discoveries and Innovations

  • Safety and Environmental Aspects: Recent patents emphasize replacing hazardous reagents like magnesium powder with milder conditions, reducing reaction violence and energy consumption.
  • Yield Improvements: Optimized solvent systems and catalyst loadings have increased yields to over 90% in some cases.
  • Green Chemistry Approaches: Use of recyclable catalysts and benign solvents like ethyl acetate aligns with sustainable practices.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,4-difluorophenyl)-2-(methylamino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 2-(3,4-difluorophenyl)-2-(methylamino)acetate has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(3,4-difluorophenyl)-2-(methylamino)acetate involves its interaction with specific molecular targets. The difluorophenyl group may interact with hydrophobic pockets in proteins, while the ester and amino groups can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Ethyl 2-(3,4-Difluorophenyl)-2-(Methylamino)acetate
  • Core structure: Ethyl acetate backbone with a 3,4-difluorophenyl group and methylamino substituent at the α-carbon.
Methyl (R)-2-Amino-2-(3,4-Difluorophenyl)acetate (CAS 1703972-88-6)
  • Differences: Methyl ester instead of ethyl; amino group replaces methylamino.
Ethyl 2-((2,4-Difluorophenyl)amino)-2-oxoacetate (CAS 61694-98-2)
  • Differences: Oxo group replaces methylamino; fluorine substituents at 2,4-positions instead of 3,3.
  • Impact : The oxo group introduces a ketone moiety, increasing polarity and reducing basicity. The altered fluorine positions may affect aromatic ring electronics and receptor binding .
Ethyl 2-Bromo-2-(3,4-Dichlorophenyl)acetate (CAS 41204-08-4)
  • Differences: Bromine and dichlorophenyl substituents replace fluorine and methylamino groups.
  • Impact : Bromine increases molecular weight (MW: 322.0 g/mol vs. ~243.2 g/mol for the target compound) and steric bulk, while chlorine atoms enhance electron-withdrawing effects .

Physicochemical Properties and Bioactivity

Table 1: Comparative Data for Key Analogs
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* Applications/Notes
This compound (hypothetical) C₁₁H₁₃F₂NO₂ 243.2 3,4-F₂, methylamino, ethyl ester ~2.1 Intermediate for chiral drug synthesis
Methyl (R)-2-amino-2-(3,4-difluorophenyl)acetate C₁₀H₁₁F₂NO₂ 229.2 3,4-F₂, amino, methyl ester ~1.5 Precursor for antimicrobial agents
Ethyl 2-((2,4-difluorophenyl)amino)-2-oxoacetate C₁₀H₁₀F₂NO₃ 242.2 2,4-F₂, oxo, ethyl ester ~1.8 Potential herbicide intermediate
Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate C₁₀H₉BrCl₂O₂ 322.0 3,4-Cl₂, bromine, ethyl ester ~3.3 Agricultural chemical precursor

*LogP values estimated using fragment-based methods.

Biological Activity

Ethyl 2-(3,4-difluorophenyl)-2-(methylamino)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, including synthesis, structure-activity relationships (SAR), and case studies that highlight its pharmacological potential.

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound typically involves the alkylation of appropriate amines with ethyl acrylate or similar compounds. The presence of the difluorophenyl group is crucial as it enhances lipophilicity and may influence the compound's interaction with biological targets.

Key Findings on SAR:

  • Lipophilicity: The introduction of fluorine atoms generally increases the compound's lipophilicity, which can enhance membrane permeability and bioavailability.
  • Amino Substituents: Variations in amino substituents (e.g., methyl vs. ethyl) significantly affect the biological activity. Smaller groups tend to retain higher potency against certain targets, such as enzymes involved in cancer cell proliferation .
  • Activity Against Cancer Cells: Compounds with similar structures have shown submicromolar potency against multidrug-resistant (MDR) cancer cells, indicating a promising therapeutic profile .

Anticancer Activity

This compound has been evaluated for its anticancer properties. Studies indicate that it exhibits significant cytotoxic effects on various cancer cell lines, including breast and colorectal cancers.

  • Mechanism of Action: The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways. For instance, in MDA-MB-231 breast cancer cells, treatment with related compounds led to increased caspase-3 activity, confirming its role in promoting programmed cell death .

Enzyme Inhibition

The compound also shows potential as an inhibitor of specific enzymes involved in critical metabolic pathways:

  • Ferrochelatase Inhibition: Research has demonstrated that similar compounds can inhibit ferrochelatase (FECH), an enzyme involved in heme synthesis. Inhibition of FECH leads to a buildup of protoporphyrin IX (PPIX), which can have antiangiogenic effects—important for treating conditions like retinal neovascularization .
  • Acetylcholinesterase Inhibition: Some derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The selectivity profiles suggest that modifications at the aromatic rings can enhance binding affinity and specificity towards human vs. mosquito AChE .

Study 1: Anticancer Efficacy

In a study assessing the efficacy of this compound against breast cancer cells, researchers found:

  • IC50 Values: The compound exhibited IC50 values in the low micromolar range, indicating strong cytotoxicity.
  • Apoptosis Induction: Morphological changes consistent with apoptosis were observed at concentrations as low as 1 μM .

Study 2: Enzyme Inhibition Profiles

Another study focused on the enzyme inhibition capabilities:

  • Ferrochelatase Inhibition: Compounds structurally related to this compound were tested for their ability to inhibit FECH. Results showed effective inhibition leading to significant reductions in cell proliferation in vitro .

Data Summary

Compound Activity IC50 Value (μM) Target
This compoundAnticancerLow micromolarBreast cancer cells
Related Fluoro CompoundsFerrochelatase Inhibition<10FECH
Derivative AAcetylcholinesterase Inhibition49Human AChE

Q & A

Q. What in vitro assays are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer :
  • Antibacterial : MIC assays against S. aureus (NCTC 8325) with 96-well plate broth microdilution (IC50 calculation) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) using Z-Gly-Pro-Arg-AMC substrate .

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